![molecular formula C22H29N7O2 B2583955 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one CAS No. 920416-91-7](/img/structure/B2583955.png)
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one is a useful research compound. Its molecular formula is C22H29N7O2 and its molecular weight is 423.521. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
LSD1 Inhibitor
This compound has been identified as a novel inhibitor of LSD1 . LSD1 (Lysine specific demethylase 1) plays a pivotal role in regulating lysine methylation. The aberrant overexpression of LSD1 has been reported to be involved in the progression of certain human malignant tumors . Inhibition of LSD1 with this compound may lead to the inhibition of cancer proliferation and migration .
Anti-Cancer Agent
The compound has shown significant anti-cancer properties . When MGC-803 cells were treated with this compound, the activity of LSD1 can be significantly inhibited, and the cell migration ability was also suppressed . It has been evaluated for its antitumor activities against five human cancer cell lines (MGC-803, MCF-7, EC-109, PC-3 and Hela) in vitro .
Template for New Drug Design
The [1,2,3]triazolo[4,5-d]pyrimidine scaffold of this compound can be used as the template for designing new LSD1 inhibitors . This provides a valuable pathway for the development of new drugs with improved efficacy and selectivity.
Reversible LSD1 Inhibitor
The compound has been identified as a reversible LSD1 inhibitor . This means that it can bind to LSD1 and inhibit its function, but the binding is not permanent and can be reversed. This property can be beneficial in therapeutic applications where temporary inhibition of LSD1 is desired.
Selective LSD1 Inhibitor
The compound shows certain selectivity to LSD1 over monoamine oxidase A/B (MAO-A/B) . This means that it can preferentially inhibit LSD1 without significantly affecting the function of MAO-A/B. This selectivity can be advantageous in reducing potential side effects associated with non-selective inhibition.
Anti-Proliferation Agent
The compound has been found to have anti-proliferation effects . This means it can inhibit the growth and multiplication of cells, which is particularly useful in the context of cancer treatment, where uncontrolled cell proliferation is a major problem.
特性
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-ethylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N7O2/c1-4-16(5-2)22(30)28-13-11-27(12-14-28)20-19-21(24-15-23-20)29(26-25-19)17-7-9-18(10-8-17)31-6-3/h7-10,15-16H,4-6,11-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORWNDZUUPXKPDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-ethylbutan-1-one |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。